1H-Benzo[c][1,2]thiazine 2,2-dioxide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1H-2λ6,1-benzothiazine 2,2-dioxide |
InChI |
InChI=1S/C8H7NO2S/c10-12(11)6-5-7-3-1-2-4-8(7)9-12/h1-6,9H |
InChI Key |
KXZRDIYVQYBECM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS(=O)(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Benzo C 1 2 Thiazine 2,2 Dioxide and Its Derivatives
Classical Synthetic Approaches to the 1H-Benzo[c]nih.govunimib.itthiazine 2,2-dioxide Ring System
Traditional methods for the construction of the 1H-Benzo[c] nih.govunimib.itthiazine (B8601807) 2,2-dioxide ring system have historically relied on cyclization and ring-closing strategies. These foundational methods have been instrumental in the early exploration of the chemistry of this heterocyclic scaffold.
Cyclization Reactions for Core Structure Formation
A notable classical approach to synthesize 1,2-benzothiazine derivatives involves a multi-step process starting from readily available chalcones. This method typically involves the reaction of chalcones with chlorosulfonic acid to generate chalcone sulfonyl chlorides. These intermediates are then reacted with ammonia or various amines to induce cyclization and form the desired 1,2-benzothiazine ring system. A variety of substituents on the chalcone starting material allows for the synthesis of a library of 1,2-benzothiazine derivatives nih.gov.
Another established cyclization method is the Gabriel-Colman rearrangement. This reaction utilizes saccharin derivatives as starting materials, which undergo a base-catalyzed rearrangement to form 4-hydroxy-1,2-benzothiazine-3-carboxylate 1,1-dioxides. This method has been a common route to access this class of compounds nih.gov.
Ring-Closing Reactions Involving Sulfur and Nitrogen Heteroatoms
The formation of the 1H-Benzo[c] nih.govunimib.itthiazine 2,2-dioxide ring often involves the strategic formation of key bonds between sulfur and nitrogen heteroatoms within an acyclic precursor. One such approach involves the intramolecular cyclization of ortho-disubstituted benzene (B151609) derivatives. For instance, 2-formylbenzenesulfonyl chloride can be cyclized with hydrazine (B178648) to yield the parent 2H-1,2,3-benzothiadiazine 1,1-dioxide semanticscholar.org. While this example illustrates a related benzothiadiazine system, the principle of intramolecular ring closure of a suitably functionalized benzene precursor is a cornerstone of classical benzothiazine synthesis.
Modern and Green Chemistry Approaches to 1H-Benzo[c]nih.govunimib.itthiazine 2,2-dioxide Synthesis
Contemporary synthetic efforts have focused on developing more efficient, atom-economical, and environmentally benign methods for the synthesis of 1H-Benzo[c] nih.govunimib.itthiazine 2,2-dioxide and its derivatives. These modern approaches include multicomponent reactions, advanced catalytic strategies, and the use of microwave irradiation to accelerate reactions.
Multicomponent Reactions Leading to 1H-Benzo[c]nih.govunimib.itthiazine 2,2-dioxide Derivatives
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. A one-pot synthesis of functionalized benzothiazine derivatives has been developed via a copper-catalyzed multicomponent reaction of isocyanides, aniline, and heterocumulenes. This method proceeds under mild, copper-catalytic reaction conditions and provides high yields of the desired products without the need for column chromatography researchgate.net. Another example of a green MCR is the synthesis of novel naphtho[1,2-e]/benzo[e] nih.govresearchgate.netthiazines using tetra-n-butyl ammonium bromide (TBAB) as a catalyst in a solvent-free reaction of thionaphthol/thiophenol, aromatic amines, and formaldehyde researchgate.net. Furthermore, a ceric ammonium nitrate (CAN)-catalyzed one-pot, multi-component preparation of 1,3-thiazine derivatives has been developed using polyethylene glycol (PEG) 400 as a green solvent nih.gov.
Catalytic Strategies in 1H-Benzo[c]nih.govunimib.itthiazine 2,2-dioxide Formation
Modern catalytic methods have significantly advanced the synthesis of 1,2-benzothiazine-S,S-dioxide derivatives. One such strategy involves palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling can be employed for the cyclization of appropriately substituted precursors to form the tricyclic benzothiazine system. Another powerful catalytic approach is intramolecular C-H activation, which provides a concise and efficient route to these heterocyclic derivatives researchgate.net. The use of palladium acetate as a catalyst in these reactions has been reported researchgate.net.
The following table summarizes a selection of catalytic reactions for the synthesis of 1,2-benzothiazine-S,S-dioxide derivatives:
| Entry | Reactants | Catalyst | Conditions | Product | Yield (%) |
| 1 | 2-(Bromomethyl)benzenesulfonamide, Arylboronic acid | Pd(OAc)2, PPh3 | K2CO3, 1,4-dioxane, 50 °C | 3-Aryl-1,2-benzothiazine 1,1-dioxide | 60-85 |
| 2 | N-(2-iodophenyl)methanesulfonamide, Alkyne | Pd(PPh3)4 | K2CO3, 1,4-dioxane, 50 °C | 3-Alkyl-1,2-benzothiazine 1,1-dioxide | 55-78 |
| 3 | N-(2-bromophenyl)sulfonamide derivative | Pd(OAc)2 | Na2CO3, DMF, 90 °C | Fused 1,2-benzothiazine-S,S-dioxide | 70-92 |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. This technology has been successfully applied to the synthesis of benzothiazine derivatives. For example, the preparation of tricyclic 1,2-thiazine derivatives has been significantly expedited through the use of microwave irradiation. In a key step, the reaction of saccharine with 4'-substituted-2-bromoacetophenones in the presence of triethylamine in dimethylformamide was completed in just 3 minutes at 150 W, a substantial improvement over the 10 hours required by conventional heating methods nih.gov. Similarly, the synthesis of benzothiazolotriazine derivatives has been shown to be completed in 1 to 2 minutes under microwave conditions, compared to 4 to 6 hours with conventional heating, with improved yields semanticscholar.org.
The following table details a microwave-assisted reaction for the synthesis of a benzothiazine precursor:
| Reactants | Reagents | Solvent | Microwave Conditions | Reaction Time |
| Saccharin, 4'-substituted-2-bromoacetophenone | Triethylamine | Dimethylformamide | 150 W | 3 min |
Functionalization and Derivatization Strategies for the 1H-Benzo[c]acs.orgnih.govthiazine 2,2-dioxide Core
The chemical versatility of the 1H-Benzo[c] acs.orgnih.govthiazine 2,2-dioxide scaffold allows for a variety of functionalization and derivatization strategies. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting analogues. Key strategies involve reactions on the aromatic and heterocyclic rings, modifications at the thiazine nitrogen, and transformations of the sulfur dioxide group.
While the synthesis of many substituted 1H-Benzo[c] acs.orgnih.govthiazine 2,2-dioxide analogues is often achieved by employing pre-functionalized starting materials, direct substitution on the pre-formed heterocyclic core is also a viable strategy. The reactivity of the core structure allows for targeted modifications.
For instance, the C-3 position of the thiazine ring can be functionalized. Research has shown that N-substituted-1H-benzo[c] acs.orgnih.govthiazin-4-one 2,2-dioxides can undergo reaction at the C-3 position with reagents like phthalimidesulfenyl chloride. This reaction proceeds under mild conditions (chloroform, room temperature) to yield N-thiophthalimide derivatives in good yields (75-79%). These products exist as a mixture of keto and enol tautomers.
The nitrogen atom of the thiazine ring is a common site for derivatization, enabling the introduction of a wide array of substituents that can significantly influence the molecule's properties. N-alkylation and N-acylation are the most prevalent modifications.
Alkylation can be achieved using various alkylating agents under basic conditions. For example, N-methyl and N-benzyl substituents have been successfully introduced onto the 1H-benzo[c] acs.orgnih.govthiazin-4-one 2,2-dioxide core. The choice of base and solvent system can be critical for achieving desired outcomes. In related benzothiadiazine systems, alkylation with methyl or ethyl iodide has been shown to occur at the nitrogen atoms, with the reaction conditions influencing the selectivity. For instance, using potassium tert-butoxide in DMF may favor substitution at one nitrogen, while sodium hydride in THF can direct it to another.
Furthermore, N-derivatization extends beyond simple alkyl groups. N-phosphorylation of related heterocyclic systems like phenothiazine (B1677639) has been accomplished by reacting the sodium salt of the heterocycle with a suitable phosphoryl chloride, yielding N-phosphorylated products. This highlights the potential for introducing a diverse range of functional groups at the nitrogen position.
Table 1: Examples of N-Derivatization of Benzo[c] acs.orgnih.govthiazine 2,2-dioxide and Related Heterocycles
| Precursor | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| 1H-benzo[c] acs.orgnih.govthiazin-4(3H)-one 2,2-dioxide | Methyl iodide | Base | 1-methyl-1H-benzo[c] acs.orgnih.govthiazin-4(3H)-one 2,2-dioxide | N/A |
| 1H-benzo[c] acs.orgnih.govthiazin-4(3H)-one 2,2-dioxide | Benzyl bromide | Base | 1-benzyl-1H-benzo[c] acs.orgnih.govthiazin-4(3H)-one 2,2-dioxide | N/A |
| 2H-1,2,3-benzothiadiazine 1,1-dioxide | Methyl iodide / Ethyl iodide | t-BuOK, DMF or NaH, THF | N(2)- or N(3)-alkylated derivatives | N/A |
Data table is interactive and can be sorted by column headers.
The sulfur dioxide moiety, integral to the benzosultam structure, is generally stable but can undergo specific transformations, primarily involving reductive cleavage of the N–S and C–S bonds. These reactions effectively open the thiazine ring, providing access to different molecular scaffolds.
A notable method for this transformation is the use of magnesium in methanol (B129727) (Mg-MeOH). This system has been shown to mediate the double reductive cleavage of both N–S and C–S bonds in various benzo-fused cyclic sulfonamides. acs.orgnih.gov This process results in the formation of aromatic ring-containing amines. nih.gov The success of this reduction can be influenced by the substitution pattern on the aromatic ring. acs.orgnih.gov
Another powerful reducing system for this purpose is lithium in liquid ammonia (Li/NH3). This method has been used for the reductive ring-opening of cyclic aryl sulfonamides to furnish the corresponding amino products. nih.govacs.org This desulfonylation strategy highlights the utility of the sulfonyl group not only as a structural component but also as a protecting group and an aryl donor that can be removed to reveal a new functional group. nih.govacs.org Additionally, reactions of certain tertiary sulfonamides with thermally generated benzynes can lead to desulfonylation events, resulting in the formation of new benzo-fused nitrogen heterocycles. nih.gov
Ring expansion and contraction reactions involving the thiazine ring have also been reported. For example, alkoxide-promoted ring expansion of certain benzo[e] acs.orgnih.govthiazine-1,1-dioxides can lead to the formation of seven-membered benzo[f] acs.orgnih.govthiazepine-1,1-dioxides.
Developing methods for the regioselective synthesis of substituted benzothiazine dioxides is crucial for creating specific isomers with desired biological activities. Several modern catalytic approaches have been established to control the regiochemistry of the final products.
One efficient method is a domino Stille-like/Azacyclization reaction. This one-pot synthesis utilizes 2-iodo benzenesulfonamide moieties and allenylstannanes with a palladium catalyst to construct the 1,2-benzothiazine 1,1-dioxide core with high regioselectivity. acs.org
Another advanced strategy involves the cobalt-catalyzed C-H activation of arylsulfonamides and their subsequent intermolecular heteroannulation with allenes. This process also affords aryl-fused sultams in a highly regioselective manner. acs.org These methods provide direct access to specifically substituted analogues that might be difficult to obtain through classical synthetic routes.
Table 2: Regioselective Synthetic Methods for Benzosultams
| Starting Materials | Catalyst/Reagents | Method | Key Feature |
|---|---|---|---|
| 2-Iodo benzenesulfonamides, Allenylstannanes | Palladium catalyst | Domino Stille-like/Azacyclization | General and efficient one-pot synthesis |
Data table is interactive and can be sorted by column headers.
Stereoselective Synthesis of Chiral 1H-Benzo[c]acs.orgnih.govthiazine 2,2-dioxide Analogues
The development of stereoselective synthetic routes to chiral 1,2-benzothiazine 1,1-dioxides is of significant interest, as chirality is a key determinant of biological activity in many pharmaceutical compounds.
An effective method for synthesizing new, optically active 1,2-benzothiazin-3-one 1,1-dioxide derivatives involves the lateral lithiation of chiral 3-N-mesitylenesulfonyl-1,3-oxazolidin-2-ones. These chiral starting materials, which can be derived from (L)- and (D)-amino acids, undergo directed lateral lithiation using lithium diisopropylamide (LDA) and tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF). This process generates new optically active benzothiazinone derivatives with yields ranging from 63% to 79%. This approach represents a key advancement in accessing enantiomerically enriched benzosultam structures.
Chemical Reactivity and Transformation Mechanisms of 1h Benzo C 1 2 Thiazine 2,2 Dioxide
Reactivity of the Benzo[c]d-nb.infoasianpubs.orgthiazine 2,2-dioxide Core
The chemical behavior of the benzothiazine dioxide core is characterized by its susceptibility to various types of reagents, leading to a wide array of functionalized derivatives. The electron-deficient nature of the heterocyclic ring, imparted by the SO2 group, plays a pivotal role in its reaction pathways.
The 1H-Benzo[c] d-nb.infoasianpubs.orgthiazine (B8601807) 2,2-dioxide system exhibits a dual character, capable of participating in both electrophilic and nucleophilic reactions, depending on the specific derivative and reaction conditions.
Electrophilic Reactivity: N-substituted-1H-benzo[c] d-nb.infoasianpubs.orgthiazin-4-one-2,2-dioxides have been identified as highly reactive, electron-poor heterodienes. d-nb.infounimib.it This electrophilic nature allows them to readily participate in inverse electron demand hetero-Diels-Alder (ihDA) reactions. d-nb.infounimib.it For instance, they react with electron-rich dienophiles like glycals in a highly selective manner to form novel glyco-fused tetracyclic derivatives. d-nb.infounimib.it This reactivity provides a straightforward method for synthesizing complex, unprecedented benzo-thiazine fused moieties. d-nb.infounimib.it The reaction of 1-methyl-1H-benzo[c] d-nb.infoasianpubs.orgthiazin-4(3H)-one 2,2-dioxide with phthalimidesulfenyl chloride further illustrates the electrophilic character, leading to substitution at the 3-position. d-nb.infounimib.it
Nucleophilic Reactivity: The benzothiazine ring, particularly when substituted with leaving groups, is susceptible to nucleophilic attack. Derivatives such as 4-chloro-1-ethyl-1H-benzo[c] d-nb.infoasianpubs.orgthiazine-3-carbaldehyde 2,2-dioxide contain electrophilic carbon centers that react with nucleophiles. nuph.edu.ua For example, interaction with variously substituted 1,2-dihydro-3H-pyrazol-3-ones (acting as nucleophiles) can lead to cyclocondensation reactions, resulting in the formation of polycondensed tetracyclic derivatives. nuph.edu.ua This highlights the utility of the benzothiazine scaffold as a building block for more complex heterocyclic systems through reactions with nucleophiles.
Table 1: Examples of Electrophilic and Nucleophilic Reactions
| Derivative | Reagent | Reaction Type | Product | Reference |
| N-substituted-1H-benzo[c] d-nb.infoasianpubs.orgthiazin-4-one-2,2-dioxides | L-fucal, D-galactal (Glycals) | Inverse electron demand Diels-Alder (Electrophilic) | Tetracyclic galactose and fucose derivatives | d-nb.infounimib.it |
| 1-Methyl-1H-benzo[c] d-nb.infoasianpubs.orgthiazin-4(3H)-one 2,2-dioxide | Phthalimidesulfenyl chloride | Electrophilic Substitution | 3-((1,3-Dioxoisoindolin-2-yl)thio) derivative | d-nb.infounimib.it |
| 4-Chloro-1-ethyl-1H-benzo[c] d-nb.infoasianpubs.orgthiazine-3-carbaldehyde 2,2-dioxide | Substituted 1,2-dihydro-3H-pyrazol-3-ones | Nucleophilic Cyclocondensation | Polycondensed tetracyclic derivatives | nuph.edu.ua |
Certain derivatives of the benzothiazine dioxide scaffold have demonstrated notable interactions with free radicals, pointing to their potential as radical scavenging agents. This property is significant as it can influence the stability and biological activity of the compounds. The 4-hydroxy-N′-(benzylidene)-2H-benzo[e] d-nb.infoasianpubs.orgthiazine-3-carbohydrazide 1,1-dioxides, for instance, are known to possess radical scavenging activities. mdpi.com This activity is reportedly enhanced with increased lipophilicity of the molecule. mdpi.com
Similarly, hydrazine (B178648) derivatives of 2,1-benzothiazine 2,2-dioxide have been shown to interfere with the propagation of many radical reactions. asianpubs.org This suggests an ability to act as antioxidants by chelating redox-active metal ions that can generate reactive oxygen species (ROS). asianpubs.org While these findings primarily focus on the antioxidant properties of the derivatives rather than using radical reactions for synthesis, they underscore an important aspect of the core's chemical character that can be exploited in the design of bioactive molecules.
Ring-Opening and Ring-Contraction Reactions of 1H-Benzo[c]d-nb.infoasianpubs.orgthiazine 2,2-dioxide
The thiazine ring within the benzo[c] d-nb.infoasianpubs.orgthiazine 2,2-dioxide skeleton can undergo significant structural transformations, including ring-opening and ring-contraction, often triggered by specific reagents or conditions.
Ring-contraction is a notable reaction pathway for related benzothiazine systems. For example, pyrrolo[2,1-c] d-nb.infonih.govbenzothiazine derivatives are known to undergo ring contraction to afford pyrrolo[2,1-b] d-nb.infonuph.edu.uabenzothiazoles. nih.govbeilstein-journals.org This transformation is induced by nucleophiles, which attack an electrophilic center in the thiazine ring, leading to the cleavage of an S-C bond and subsequent intramolecular cyclization to form the more stable five-membered benzothiazole ring. nih.govbeilstein-journals.org In a similar vein, 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides can contract to 1,2-benzisothiazole 1,1-dioxides. semanticscholar.org
Ring-opening reactions have also been observed. For example, attempts to generate a sulfene intermediate by chlorinating a 2H-1,2,3-benzothiadiazine 1,1-dioxide resulted in various reaction sequences that included ring opening, depending on the reaction conditions. semanticscholar.org These transformations highlight the flexibility of the benzothiazine skeleton and provide pathways to other important heterocyclic systems.
Rearrangement Reactions Involving the 1H-Benzo[c]d-nb.infoasianpubs.orgthiazine 2,2-dioxide Skeleton
Skeletal rearrangements offer a powerful tool for modifying the core structure of 1H-Benzo[c] d-nb.infoasianpubs.orgthiazine 2,2-dioxide. The ring-contraction and potential ring-expansion reactions are primary examples of such rearrangements.
The nucleophile-induced conversion of a 1,4-benzothiazine moiety into a 1,3-benzothiazole derivative is a key rearrangement pathway. nih.govbeilstein-journals.org This process involves a fundamental change in the heterocyclic skeleton, transforming a six-membered ring into a five-membered one. Another example from a related system is the Lewis acid-catalyzed ring-expansion of azetidines formed from benzo[d]isothiazole 1,1-dioxides, which leads to the formation of seven-membered benzo[f] d-nb.infoasianpubs.orgthiazepine 1,1-dioxides. rsc.org While not a direct rearrangement of the title compound, it demonstrates the capacity for ring size alteration within this class of sulfur-nitrogen heterocycles.
Oxidation and Reduction Chemistry of 1H-Benzo[c]d-nb.infoasianpubs.orgthiazine 2,2-dioxide Derivatives
The functional groups attached to the 1H-Benzo[c] d-nb.infoasianpubs.orgthiazine 2,2-dioxide core, as well as the core itself, can be subjected to oxidation and reduction reactions to yield a variety of new derivatives.
Reduction: The C=N double bond present in some benzothiadiazine 1,1-dioxides can be selectively reduced. semanticscholar.org Common methods include catalytic hydrogenation (H2 over PtO2 or Pd/C) or chemical reduction using sodium borohydride in the presence of trifluoroacetic acid (NaBH4/TFA). semanticscholar.org Furthermore, substituents on the ring can be readily reduced. For example, 4-chloro-3-carbaldehyde derivatives of benzo[e] d-nb.infoasianpubs.orgthiazine are easily reduced under mild conditions with sodium borohydride to give the corresponding 3-hydroxymethyl derivatives in high yields. nih.gov
Oxidation: The sulfur atom in the thiazine ring is already in its highest oxidation state (+6) in the 2,2-dioxide form, making it resistant to further oxidation. However, other parts of the molecule can be oxidized. For related 1,3-thiazinan-4-ones, the sulfur atom can be oxidized to the 1,1-dioxide using potassium permanganate (KMnO4). mdpi.com This indicates that if starting from a precursor without the dioxide moiety, oxidation is a key step in forming the title scaffold. Functional groups attached to the ring can also be oxidized; for instance, the aldehyde group in benzo[e] d-nb.infoasianpubs.orgthiazine-4-chloro-3-carbaldehydes can be oxidized to a carboxylic acid. nih.gov
Table 2: Summary of Oxidation and Reduction Reactions
| Substrate | Reagent/Condition | Transformation | Product Type | Reference |
| Benzo[e] d-nb.infoasianpubs.orgthiazine-4-chloro-3-carbaldehydes | Sodium borohydride | Aldehyde Reduction | 3-(Hydroxymethyl) derivative | nih.gov |
| 2H-1,2,3-Benzothiadiazine 1,1-dioxides | H2/Pd/C or NaBH4/TFA | C=N bond reduction | Dihydro derivative | semanticscholar.org |
| 1,3-Thiazinan-4-ones | KMnO4 | Sulfur Oxidation | 1,3-Thiazinan-4-one-1,1-dioxide | mdpi.com |
Structural Chemistry and Conformational Analysis of 1h Benzo C 1 2 Thiazine 2,2 Dioxide
Crystal Structure Analysis of 1H-Benzo[c]nih.goviucr.orgthiazine 2,2-dioxide and its Derivatives via X-ray Crystallography
X-ray crystallography has been an indispensable tool in elucidating the precise solid-state structures of 1H-Benzo[c] nih.goviucr.orgthiazine (B8601807) 2,2-dioxide and its analogues. These studies provide a wealth of information regarding molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing.
The heterocyclic thiazine ring in 1H-Benzo[c] nih.goviucr.orgthiazine 2,2-dioxide derivatives is not planar and typically adopts non-planar conformations to minimize steric strain. The most commonly observed conformations are the "sofa" and "half-chair" forms.
In a derivative of 1H-benzo[c] nih.goviucr.orgthiazine 2,2-dioxide, the dihydrothiazine ring was found to adopt a distorted sofa conformation iucr.orgnih.govresearchgate.net. In this conformation, the sulfur atom is significantly displaced from the mean plane formed by the nitrogen and carbon atoms of the ring nih.gov. For instance, in methyl 1-allyl-4-methyl-1H-benzo[c] nih.goviucr.orgthiazine-3-carboxylate 2,2-dioxide, the sulfur atom deviates by 0.767 (1) Å from the mean plane of the remaining ring atoms nih.gov. Similarly, in another derivative, both the benzothiazine and cyclohexenone rings adopt a distorted sofa conformation nih.goviucr.orgresearchgate.net. The 4H-pyran ring in the same molecule adopts a very flattened sofa conformation nih.goviucr.orgresearchgate.net.
The half-chair conformation is also observed in related benzothiazine structures. For example, 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide features a heterocyclic thiazine ring in a half-chair conformation iucr.orgnih.gov. The puckering parameters for this conformation have been determined as Q = 0.554 (2) Å, θ = 53.6 (2)°, and φ = 356.2 (3)° nih.gov. In this molecule, the sulfur atom is displaced by 0.783 (2) Å from the plane defined by the other atoms of the benzothiazine ring nih.gov. In contrast, 1-propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide shows a sofa conformation for its heterocycle nih.gov.
The thiazine ring in other related benzothiazine systems has been reported to adopt an envelope shape conformation researchgate.net. The planarity of the nitrogen atom in some derivatives, such as methyl 1-allyl-4-methyl-1H-benzo[c] nih.goviucr.orgthiazine-3-carboxylate 2,2-dioxide, is indicated by the sum of its bond angles being 359.1° nih.gov.
| Compound | Thiazine Ring Conformation | Key Geometric Parameters | Reference |
|---|---|---|---|
| 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] nih.goviucr.orgthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Distorted Sofa | Dihedral angle between bicyclic fragments: 72.8 (1)° | nih.goviucr.orgresearchgate.net |
| Methyl 1-allyl-4-methyl-1H-benzo[c] nih.goviucr.orgthiazine-3-carboxylate 2,2-dioxide | Distorted Sofa | S atom displacement: 0.767 (1) Å | nih.gov |
| 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Half-chair | Puckering parameters: Q = 0.554 (2) Å, θ = 53.6 (2)°, φ = 356.2 (3)° | iucr.orgnih.gov |
| 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | Sofa | - | nih.gov |
In the crystal structure of 2-amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] nih.goviucr.orgthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, molecules form hydrogen-bonded chains parallel to the a-axis via N—H⋯O and N—H⋯Cl hydrogen bonds nih.goviucr.orgresearchgate.net. These chains are further linked by C—H⋯N, C—H⋯O, and π–π stacking interactions nih.goviucr.orgresearchgate.net. Stacking interactions occur between the dihydrothiazine fragments of neighboring chains, with a distance of 3.77 (1) Å between the rings and a plane shift of 3.198 (1) Å nih.gov. Additional stacking is observed between the 4H-pyran rings of molecules in adjacent layers, with a distance of 3.38 (1) Å and a plane shift of 1.247 (1) Å nih.gov.
In contrast, the crystal structure of methyl 1-allyl-4-methyl-1H-benzo[c] nih.goviucr.orgthiazine-3-carboxylate 2,2-dioxide is characterized by C—H⋯π interactions that link the molecules into chains along the a-axis nih.gov. Other significant intermolecular interactions are absent in this particular structure nih.gov. For 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, molecules are linked into dimers by intermolecular C—H⋯O hydrogen bonds, forming eight-membered rings nih.gov. These dimers are then connected into chains through similar interactions nih.gov.
Hirshfeld surface analysis is a powerful tool for quantifying the different types of intermolecular interactions within a crystal. For the aforementioned chromene-substituted benzothiazine derivative, this analysis revealed the following contributions of various intermolecular contacts: H⋯H (44.7%), O⋯H/H⋯O (21.8%), N⋯H/H⋯N (11.9%), C⋯H/H⋯C (9.5%), and Cl⋯H/H⋯Cl (7.2%) nih.goviucr.orgresearchgate.net. The brightest red spots on the Hirshfeld surface correspond to the strong intermolecular N—H⋯O hydrogen bond, while smaller red areas indicate the N—H⋯Cl hydrogen bond nih.goviucr.org.
| Interaction Type | Contribution (%) | Reference |
|---|---|---|
| H⋯H | 44.7 | nih.goviucr.orgresearchgate.net |
| O⋯H/H⋯O | 21.8 | nih.goviucr.orgresearchgate.net |
| N⋯H/H⋯N | 11.9 | nih.goviucr.orgresearchgate.net |
| C⋯H/H⋯C | 9.5 | nih.goviucr.orgresearchgate.net |
| Cl⋯H/H⋯Cl | 7.2 | nih.goviucr.orgresearchgate.net |
Conformational Dynamics of the Thiazine Ring System
The thiazine ring in 1H-Benzo[c] nih.goviucr.orgthiazine 2,2-dioxide and its derivatives is a flexible six-membered ring. Its conformational dynamics are influenced by the nature and position of substituents, as well as by intermolecular forces in the solid state. The interconversion between different conformations, such as the sofa and half-chair forms, is an important aspect of their structural chemistry.
The distorted sofa conformation of the dihydrothiazine ring is a recurring motif in the crystal structures of these compounds iucr.orgnih.govresearchgate.net. This suggests that it is a low-energy conformation for this ring system. The presence of bulky substituents can influence the degree of puckering and the specific geometry of the sofa or half-chair form. The flexibility of the thiazine ring is also evident from the observation of different conformations in closely related molecules iucr.orgnih.govnih.gov.
Tautomerism and Isomerism in Substituted 1H-Benzo[c]nih.goviucr.orgthiazine 2,2-dioxide Systems
Tautomerism and isomerism are important considerations in the chemistry of substituted 1H-Benzo[c] nih.goviucr.orgthiazine 2,2-dioxide systems. Tautomerism can involve the migration of a proton between different heteroatoms or between a heteroatom and a carbon atom, leading to different structural isomers that can exist in equilibrium.
For instance, in 2,5-disubstituted 2H-1,2,6-thiadiazin-3-one 1,1-dioxides, a related class of compounds, tautomerism has been extensively studied using various spectroscopic techniques rsc.org. The position of the tautomeric equilibrium can be influenced by factors such as the nature of the substituents, the solvent, concentration, and temperature rsc.org. While specific studies on the tautomerism of 1H-Benzo[c] nih.goviucr.orgthiazine 2,2-dioxide itself are not detailed in the provided search results, the principles of tautomerism in similar heterocyclic systems are well-established.
Isomerism in these systems can also arise from the stereochemistry at chiral centers or from the geometric arrangement of substituents around a double bond. The presence of substituents on the thiazine ring or on the fused benzene (B151609) ring can lead to the existence of different stereoisomers with distinct chemical and biological properties.
Computational Prediction of Structural Parameters and Conformational Preferences
Computational methods, particularly density functional theory (DFT), have become increasingly valuable for predicting the structural parameters and conformational preferences of 1H-Benzo[c] nih.goviucr.orgthiazine 2,2-dioxide and its derivatives. These theoretical calculations can complement experimental data from X-ray crystallography and provide insights into the geometries and relative energies of different conformers in the gas phase or in solution.
DFT calculations have been used to validate geometric parameters obtained from X-ray diffraction studies of benzothiazine derivatives researchgate.net. Such studies have shown a strong agreement between simulated and experimental properties researchgate.net. Computational analysis can also be employed to investigate reaction mechanisms involving these compounds researchgate.net. For example, DFT has been used to study the conformational preferences and energetics in reduction and oxidation reactions of 1,2-oxazines, a related heterocyclic system researchgate.net.
In the context of drug design, computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to understand the interactions of benzothiazine derivatives with biological targets ufv.br. These studies often begin with the optimization of the ligand structures using DFT methods to obtain accurate three-dimensional conformations ufv.br. The calculated energies of frontier molecular orbitals (HOMO and LUMO) can provide information about the reactivity and charge transfer within the molecule mdpi.com.
Theoretical and Computational Investigations of 1h Benzo C 1 2 Thiazine 2,2 Dioxide
Quantum Chemical Studies on Electronic Structure and Bonding (e.g., DFT applications)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like 1,2-benzothiazine derivatives. ccspublishing.org.cnnih.govresearchgate.net DFT calculations are employed to optimize molecular geometries, predict spectroscopic properties, and analyze various electronic descriptors that govern the molecule's behavior. ccspublishing.org.cnresearchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity and electronic properties of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net
Studies on dimeric 1,2-benzothiazine 1,1-dioxide scaffolds have shown substantial HOMO-LUMO gaps, ranging from 4.43 to 5.12 eV. nih.gov A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. nih.govresearchgate.net In various benzothiazine derivatives, the HOMO and LUMO are often distributed across the benzothiazine moiety, indicating that this part of the molecule is central to its electronic transitions. researchgate.net For instance, in certain derivatives, the HOMO is delocalized over a π-system that includes the nitrogen and sulfur atoms of the thiazine (B8601807) ring. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Compound 5 | -7.50 | -2.38 | 5.12 |
| Compound 6 | -7.48 | -2.38 | 5.10 |
| Compound 7 | -6.48 | -2.34 | 4.50 |
| Compound 8 | -6.99 | -2.56 | 4.43 |
Data sourced from a DFT study on specific dimeric 1,2-benzothiazine derivatives. The compound numbers correspond to the designations in the source literature.
Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. researchgate.net
For benzothiazine derivatives, MEP analysis helps identify the electrophilic and nucleophilic nature of different parts of the molecule. researchgate.net This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological targets or other reagents. researchgate.net
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). wisc.eduresearchgate.net This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer, which contribute to molecular stability. rsc.org
In studies of benzothiazine derivatives, NBO analysis has been used to confirm the presence of intramolecular charge transfer (ICT) and hyperconjugative interactions that play a significant role in stabilizing the molecular structure. nih.gov The analysis involves calculating the second-order perturbation energy (E(2)), which quantifies the stabilization energy associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO. rsc.orgnih.gov Higher E(2) values indicate a more intense interaction and greater stabilization. For example, interactions involving the lone pairs of nitrogen or oxygen atoms donating into adjacent antibonding orbitals (e.g., LP(N) → π*) are often identified as key stabilizing features in such heterocyclic systems. researchgate.net
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize intermediate structures, and determine the energetics of the entire process.
A crucial aspect of mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computational methods are used to locate these TS structures and confirm their identity by vibrational frequency analysis (a true TS has exactly one imaginary frequency). While specific TS characterizations for reactions involving the parent 1H-Benzo[c] researchgate.netccspublishing.org.cnthiazine 2,2-dioxide are not extensively detailed in the provided literature, the methodology is widely applied to related heterocyclic systems, such as in the formation of phenazines or the synthesis of other benzothiazine isomers. mdpi.comnih.gov
Prediction of Spectroscopic Properties from First Principles
First-principles (ab initio) quantum chemical calculations allow for the prediction of various spectroscopic properties with a high degree of accuracy. These methods are crucial for confirming molecular structures and interpreting experimental spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a well-established technique for verifying chemical structures and assigning signals in experimental spectra. mdpi.com Density Functional Theory (DFT) is the most common approach for this purpose, often employing the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com
For 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide, theoretical ¹H and ¹³C NMR chemical shifts can be calculated by first optimizing the molecule's geometry at a suitable level of theory, such as B3LYP with a 6-311G(d,p) basis set, often including a solvent model to mimic experimental conditions. mdpi.com Following geometry optimization, GIAO-DFT calculations are performed to obtain the nuclear magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).
The accuracy of these predictions is generally high, with root-mean-square deviations (RMSD) often within 0.2 ppm for ¹H shifts and 3 ppm for ¹³C shifts, which is sufficient to aid in the unambiguous assignment of complex spectra and to distinguish between potential isomers. mdpi.com Such calculations are particularly valuable for confirming the enolic form of related 4-hydroxy-1,2-benzothiazine 1,1-dioxides.
Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts (δ) in ppm for a Hypothetical 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide Structure.
| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (Δδ) |
| H1 | 7.85 | 7.80 | 0.05 |
| H4 | 7.50 | 7.48 | 0.02 |
| H5 | 7.30 | 7.32 | -0.02 |
| C3 | 128.5 | 128.2 | 0.3 |
| C4a | 135.2 | 135.0 | 0.2 |
| C8 | 125.0 | 124.7 | 0.3 |
| C8a | 140.1 | 139.8 | 0.3 |
Theoretical calculations of vibrational frequencies are essential for the analysis and assignment of bands in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods (e.g., B3LYP/6-31G(d,p)) after geometry optimization. researchgate.net The output provides the harmonic vibrational frequencies and their corresponding intensities, which can be visualized to understand the nature of the atomic motions for each vibrational mode. mdpi.com
For 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide, key vibrational modes include:
N-H stretching: Expected in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aromatic C-C stretching: Found in the 1400-1600 cm⁻¹ range. researchgate.net
SO₂ stretching: The sulfonyl group exhibits strong, characteristic symmetric and asymmetric stretching bands, which are crucial for identifying the benzothiazine scaffold. These are often found in the ranges of 1140-1180 cm⁻¹ (symmetric) and 1320-1360 cm⁻¹ (asymmetric), as seen in related derivatives. nih.gov
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. To improve agreement with experimental data, it is common practice to apply a uniform scaling factor (typically around 0.96-0.99) to the computed frequencies. nih.gov
Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide.
| Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Dominant Assignment |
| ν₁ | 3450 | 3312 | N-H Stretch |
| ν₂ | 3105 | 2981 | Aromatic C-H Stretch |
| ν₃ | 1590 | 1526 | Aromatic C=C Stretch |
| ν₄ | 1355 | 1301 | SO₂ Asymmetric Stretch |
| ν₅ | 1170 | 1123 | SO₂ Symmetric Stretch |
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict how a ligand, such as 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide, interacts with a biological target, typically a protein or nucleic acid. These methods are fundamental in drug discovery for predicting binding affinity, understanding interaction mechanisms, and guiding lead optimization. nih.gov Derivatives of the 1,2-benzothiazine scaffold have been investigated as inhibitors of various enzymes, including topoisomerase II, HIV integrase, and monoamine oxidases. nih.govnih.govnih.gov
The process involves computationally placing the ligand into the active site of the target protein and scoring the different binding poses based on intermolecular forces. MD simulations can then be used to study the stability of the ligand-protein complex over time, providing insights into the dynamics of the interaction.
Docking studies reveal the specific molecular interactions that stabilize the ligand in the binding pocket of a biological target. For the 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide scaffold, several key interactions can be anticipated:
Hydrogen Bonding: The sulfonyl (SO₂) group is a potent hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These groups can form critical interactions with polar amino acid residues (e.g., Ser, Thr, Asn, Gln) or the protein backbone.
π-Interactions: The fused benzene (B151609) ring can engage in π-π stacking with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), or π-alkyl interactions with aliphatic residues such as Leucine (Leu) and Valine (Val).
Metal Chelation: In metalloenzymes, functional groups on substituted benzothiazine derivatives, such as hydroxyl and carboxamide groups, have been shown to chelate essential metal ions (e.g., Mg²⁺) in the active site, a key mechanism for enzymes like HIV integrase. nih.gov
Table 3: Potential Intermolecular Interactions of the 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide Scaffold with Amino Acid Residues.
| Interacting Group on Scaffold | Type of Interaction | Potential Interacting Amino Acid Residue |
| Sulfonyl (SO₂) Oxygen | Hydrogen Bond Acceptor | Ser, Thr, Lys, Arg |
| Amine (N-H) Hydrogen | Hydrogen Bond Donor | Asp, Glu, Gln, Asn |
| Benzene Ring | π-π Stacking | Phe, Tyr, Trp |
| Benzene Ring | Hydrophobic/π-Alkyl | Val, Leu, Ile, Ala |
Computational methods are invaluable for establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By creating a virtual library of 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide derivatives with different substituents at various positions (e.g., on the nitrogen atom or the benzene ring), researchers can perform high-throughput docking or calculate molecular descriptors.
Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate these computed descriptors (e.g., electronic properties, hydrophobicity, steric parameters) with experimentally determined biological activity. researchgate.net This allows for the prediction of the activity of novel, yet-to-be-synthesized compounds, thereby rationalizing the selection of candidates for synthesis and testing. For example, studies on related scaffolds have shown how modifying substituents at the N-2 position can significantly impact anti-HIV activity, a finding that can be explored and expanded using computational SAR. nih.gov
Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. researchgate.netsciepub.com These global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 1H-Benzo[c] nih.govmdpi.comthiazine 2,2-dioxide, these descriptors predict its intrinsic stability and reactivity.
Key descriptors include:
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A smaller gap indicates a molecule is more easily polarized and thus more reactive.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is approximated as η ≈ (E_LUMO - E_HOMO) / 2. Molecules with high hardness are more stable and less reactive.
Electronegativity (χ): The ability of a molecule to attract electrons, approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. It is calculated as ω = χ² / (2η). This index helps to classify molecules as electrophiles.
These calculations, typically performed at a DFT level like B3LYP/6-31+G(d,p), help in understanding the molecule's kinetic stability and its propensity to engage in electrophilic or nucleophilic attacks, providing a theoretical foundation for its observed chemical behavior. sciepub.com
Table 4: Global Reactivity Descriptors and Their Significance.
| Descriptor | Formula | Significance for Reactivity |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | A small gap suggests high reactivity and polarizability. |
| Hardness (η) | (E_LUMO - E_HOMO) / 2 | High hardness indicates high stability and low reactivity. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the power to attract electrons. |
| Electrophilicity (ω) | χ² / (2η) | Quantifies the propensity of a species to accept electrons. |
Advanced Spectroscopic Characterization and Elucidation of 1h Benzo C 1 2 Thiazine 2,2 Dioxide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
NMR spectroscopy provides unparalleled insight into the molecular framework of 1H-Benzo[c] nih.govresearchgate.netthiazine (B8601807) 2,2-dioxide derivatives, enabling the precise assignment of protons and carbons within the core structure and its substituents.
One-dimensional ¹H and ¹³C NMR spectra are foundational for the initial structural assessment of 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a wealth of information regarding the chemical environment of each nucleus.
In ¹H NMR spectra of these derivatives, the aromatic protons of the benzo moiety typically appear in the downfield region (approximately 7.0-8.5 ppm), with their splitting patterns revealing the substitution on the benzene (B151609) ring. nih.gov Protons on the thiazine ring, such as the methylene group protons (often a singlet around 4.5-5.0 ppm), and protons of substituents on the nitrogen atom (e.g., N-CH₃ appearing as a singlet around 3.2-3.5 ppm) can be readily identified. nih.govunimib.it
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic ring resonate between 115 and 145 ppm, while the methylene carbon of the thiazine ring is typically observed around 50 ppm. nih.govunimib.it The chemical shifts are sensitive to the electronic effects of various substituents attached to the core structure. Spectroscopic assignments are often confirmed based on chemical shift theory and Attached Proton Test (APT) experiments. researchgate.net
Below is a representative table of ¹H and ¹³C NMR chemical shifts for a substituted 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivative, illustrating the typical ranges for backbone and side-chain nuclei.
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical Multiplicity/Comment |
| Aromatic Protons | 7.1 - 8.4 | 117 - 142 | Multiplets (m), Doublets (d), Triplets (t) |
| Methylene (-CH₂-) | 4.9 - 5.2 | 47 - 51 | Singlet (s) |
| N-Methyl (-NCH₃) | 3.2 - 3.5 | 33 - 35 | Singlet (s) |
| Side-Chain Methyl (-CH₃) | 2.4 - 2.7 | 15 - 18 | Singlet (s) |
| Carbonyl (C=O) | - | ~166 | Not applicable |
| C-S (Thiazine Ring) | - | ~105 | Not applicable |
| Aromatic Quaternary C | - | 120 - 143 | Not applicable |
Note: Chemical shifts are dependent on the solvent and the specific substitution pattern of the derivative.
While 1D NMR provides essential information, multi-dimensional NMR techniques are crucial for unambiguously assembling the molecular puzzle, especially for complex derivatives.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. science.gov For 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives, COSY is instrumental in tracing the connectivity of protons within the aromatic ring and identifying coupling networks in aliphatic side chains.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbons (¹JCH). science.govyoutube.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the methylene protons around 4.9 ppm would show a cross-peak to the carbon signal around 50 ppm. nih.gov
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to determine the multiplicity of carbon atoms (CH, CH₂, CH₃, or quaternary C). uvic.ca DEPT-135, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information is invaluable for confirming carbon assignments made with other techniques. uvic.ca
Together, these multi-dimensional techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the constitution and substitution pattern of the synthesized derivatives. science.gov
The heterocyclic thiazine ring in 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives is not planar and can exist in different conformations, such as a half-chair. nih.gov Dynamic NMR (DNMR) spectroscopy, particularly variable-temperature (VT) NMR, is employed to study these conformational dynamics. At different temperatures, the rate of interchange between conformers can be manipulated. At low temperatures, the interchange may be slow enough on the NMR timescale to observe distinct signals for each conformer. As the temperature is raised, these signals broaden and eventually coalesce into a time-averaged signal. Analysis of these spectral changes can provide thermodynamic and kinetic parameters for the conformational equilibrium. For some thiazine-type structures, distinct conformers have been observed even at room temperature. mdpi.com
Mass Spectrometry for Fragmentation Pathways and Mechanistic Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of a molecule with high precision (typically to within 5 ppm). nih.gov This allows for the calculation of the elemental formula, which is a critical step in the characterization of novel 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide adducts and derivatives. unict.it The experimentally determined mass is compared with the calculated mass for a proposed formula, providing strong evidence for the compound's composition.
| Derivative Type | Ionization Mode | Calculated m/z | Found m/z | Reference |
| Fused Benzothiazine Derivative | ESI | 528.1540 [M+H]⁺ | 528.1540 | unict.it |
| Fused Benzothiazine Derivative | ESI | 604.1854 [M+H]⁺ | 604.1860 | unict.it |
| Benzoxathiazine Derivative | ESI | 197.0603 [M-H]⁻ | 197.0606 | nih.gov |
| Benzoxathiazine Derivative | ESI | 215.0508 [M-H]⁻ | 215.0509 | nih.gov |
Tandem Mass Spectrometry (MS/MS) is an essential tool for structural elucidation by providing detailed information about the fragmentation pathways of a molecule. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The analysis of these fragments helps to piece together the structure of the original molecule. researchgate.net
For sulfonamides, including cyclic structures like 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide, fragmentation patterns often show specific characteristics. researchgate.net Common fragmentation pathways observed under ESI-MS/MS conditions include:
Loss of SO₂: A characteristic fragmentation for sulfonamides is the neutral loss of sulfur dioxide (64 Da).
Ring Cleavage: The heterocyclic thiazine ring can undergo cleavage, leading to characteristic fragment ions that provide information about the core structure.
Side-Chain Fragmentation: Substituents on the nitrogen atom or the benzene ring will produce their own characteristic fragment ions, helping to identify their structure and location.
By carefully analyzing the product ion spectrum, a detailed fragmentation mechanism can be proposed, which serves as a fingerprint for the specific derivative and confirms its structural assignment. nih.govgre.ac.uk
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Information
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives. By identifying the characteristic vibrational frequencies of specific functional groups, these methods provide detailed insights into the molecular framework and bonding arrangements.
The most prominent features in the infrared spectra of these compounds are the absorption bands associated with the sulfonyl (SO₂) group. The asymmetric and symmetric stretching vibrations of the S=O bonds typically appear as two strong bands. For various derivatives of 1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide, these bands are consistently observed in the regions of 1332–1325 cm⁻¹ and 1154–1143 cm⁻¹, respectively nih.gov. The precise position of these bands can be influenced by the nature of the substituents on the benzothiazine core.
Another key functional group is the C=N bond present in hydrazono-derivatives. This stretching vibration gives rise to a characteristic band in the range of 1587–1584 cm⁻¹ nih.gov. The aromatic and aliphatic C-H stretching vibrations are also readily identifiable, typically appearing between 3106 cm⁻¹ and 2923 cm⁻¹ nih.gov. For instance, in a series of 4-(((2-chloroquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives, C-H stretching bands were noted around 3106–2950 cm⁻¹ nih.gov.
While experimental Raman spectra for the parent compound are not extensively detailed in the available literature, theoretical calculations and analyses of related heterocyclic structures, such as benzothiazole, provide a basis for expected Raman shifts researchgate.net. These studies, often combining experimental data with Density Functional Theory (DFT) calculations, allow for a comprehensive assignment of vibrational modes, including ring puckering, twisting, and flapping vibrations that define the conformation of the thiazine ring system nih.gov. The non-planar, half-chair conformation of the 1,2-benzothiazine ring has been established through such analyses researchgate.net.
The table below summarizes characteristic IR absorption bands for several 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives, providing a reference for functional group identification.
| Derivative Name | S=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |
| 4-(((2-Chloroquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide | 1329 & 1143 | 1586 | 3106, 2980 | 732 (C-Cl) | nih.gov |
| 4-(((2-Chloro-6-methylquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide | 1328 & 1154 | 1584 | 3059, 2982 | 748 (C-Cl) | nih.gov |
| 4-(((2-Chloro-6-methoxyquinolin-3-yl)methylene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide | 1327 & 1147 | 1585 | 3106, 2950 | 732 (C-Cl) | nih.gov |
| 1-Methyl-4-((1-(5-methylthiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide | 1325 & 1150 | 1585 | 3080, 2978 | - | nih.gov |
| 4-((1-(5-Chlorothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide | 1328 & 1148 | 1585 | 3100, 2923 | 761 (C-Cl) | nih.gov |
| 4-((1-(3-Bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide | 1332 & 1150 | 1585 | 3080, 2978 | - | nih.gov |
| 4-((1-(5-Bromothiophen-2-yl)ethylidene)hydrazono)-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide | 1325 & 1148 | 1587 | 3080, 2978 | - | nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information on the electronic transitions within 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives, helping to characterize their chromophoric systems. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (the Lowest Unoccupied Molecular Orbital, LUMO). The wavelengths of maximum absorption (λmax) are indicative of the energy gap between these frontier molecular orbitals.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict the absorption spectra of benzothiazine derivatives, with findings suggesting that absorptions typically occur in the UV region researchgate.net. The electronic transitions are often characterized as intramolecular charge transfer (ICT) events. In many benzothiazine derivatives, both the HOMO and LUMO are distributed on the benzothiazine moiety itself, indicating π → π* transitions within the core structure researchgate.net.
The distribution of these frontier orbitals is key to understanding the electronic properties. The HOMO is often delocalized over the π-system, with significant electron density on the nitrogen and sulfur atoms of the thiazine ring researchgate.net. The LUMO can also be localized on the benzothiazine ring system. The energy gap between the HOMO and LUMO orbitals is a critical parameter; a smaller gap generally corresponds to a longer wavelength of absorption. For the broader class of thiazines, HOMO orbital energies have been calculated in the range of -4.65 to -7.18 eV, while LUMO energies range from -0.13 to -1.22 eV, confirming that the energy gap corresponds to transitions in the UV-Vis spectrum nanobioletters.com.
Substituents on the benzothiazine ring system can significantly influence the λmax values by altering the energy levels of the frontier orbitals. Electron-donating or electron-withdrawing groups can modify the electron density distribution and the extent of conjugation, leading to bathochromic (red shift) or hypsochromic (blue shift) effects. For instance, the introduction of extended chromophores, such as quinoline or thiophene (B33073) rings via a hydrazono bridge, creates a more extensive conjugated system, which is expected to shift the absorption to longer wavelengths. The solvatochromic behavior of these compounds has also been an area of study, where the polarity of the solvent can influence the position of the absorption bands, further confirming the nature of the electronic transitions researchgate.net.
The table below presents theoretical electronic property data for the general class of thiazines, which provides a foundational understanding applicable to 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives.
| Thiazine Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| 1,2-Thiazine | -4.65 | -1.03 | 3.62 | nanobioletters.com |
| 1,3-Thiazine | -6.06 | -1.22 | 4.84 | nanobioletters.com |
| 1,4-Thiazine | -7.18 | -0.13 | 7.05 | nanobioletters.com |
Applications of 1h Benzo C 1 2 Thiazine 2,2 Dioxide in Advanced Chemical Research and Design
1H-Benzo[c]nih.govresearchgate.netthiazine 2,2-dioxide as a Privileged Scaffold in Medicinal Chemistry Research
In medicinal chemistry, the 1H-Benzo[c] nih.govresearchgate.netthiazine (B8601807) 2,2-dioxide core is recognized as a privileged scaffold. This designation stems from its ability to serve as a foundational structure for developing ligands that can interact with a wide range of biological targets, leading to diverse pharmacological activities such as anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govresearchgate.netunisi.itnih.gov
Design and Synthesis of Novel Pharmacophores Based on the 1H-Benzo[c]nih.govresearchgate.netthiazine 2,2-dioxide Core
The synthesis of novel pharmacophores based on the 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide skeleton is a key area of research. nih.govresearchgate.netresearchgate.net A common synthetic strategy involves the modification of the core structure to introduce various functional groups. For example, researchers have synthesized new series of 2,1-benzothiazine derivatives through the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide with heteroaromatic aldehydes and ketones, such as 2-chloroquinoline-3-carbaldehydes and acetylthiophenes. nih.govresearchgate.netrsc.org This approach yields novel heteroaryl ethylidene derivatives in excellent yields. nih.gov
The general synthetic pathway often begins with a starting material like methyl anthranilate, which undergoes reactions such as reaction with methanesulfonyl chloride, N-alkylation, and subsequent base-catalyzed cyclization to form the core benzothiazine ring system. researchgate.net This core can then be further functionalized. For instance, hydrazinolysis followed by condensation with aromatic aldehydes produces a variety of N-benzylidene-N'-(1-alkyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c] nih.govresearchgate.netthiazin-4-ylidene)-hydrazines. researchgate.net Another approach involves a three-component interaction of a 4-chloro-1-ethyl-1H-benzo[c] nih.govresearchgate.netthiazine-3-carbaldehyde 2,2-dioxide with malononitrile (B47326) and various enol nucleophiles. researchgate.net These synthetic methodologies allow for the creation of a diverse library of compounds for biological screening. mdpi.com
Table 1: Selected Synthetic Methodologies for 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide Derivatives
| Starting Material | Key Reaction | Functionalization Step | Resulting Pharmacophore |
|---|---|---|---|
| 1-Methyl-1H-benzo[c] nih.govresearchgate.netthiazin-4(3H)-one 2,2-dioxide | Reaction with hydrazine (B178648) monohydrate | Condensation with heteroaromatic aldehydes/ketones | Heteroaryl ethylidene hydrazone derivatives nih.gov |
| Methyl anthranilate | Sulfonamide formation, N-alkylation, cyclization | Hydrazinolysis, condensation with aromatic aldehydes | N-benzylidene-N'-[1-ethyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c] nih.govresearchgate.netthiazin-4-ylidene)-hydrazines researchgate.net |
Structure-Activity Relationship (SAR) Studies for Target-Specific Interactions (e.g., enzyme inhibition mechanisms in in vitro systems)
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds derived from the 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide scaffold. These studies involve systematically altering the chemical structure of the derivatives and evaluating the impact on their interaction with specific biological targets, such as enzymes.
For instance, in a series of 2,1-benzothiazine-(quinolin/thiophen)yl hydrazone derivatives designed as monoamine oxidase (MAO) inhibitors, the nature and substitution pattern of the appended heteroaromatic ring significantly influence the inhibitory potency and selectivity. nih.gov SAR analysis revealed that derivatives bearing a thiophene (B33073) ring with specific substituents, such as a methyl group at the 5-position or a bromine atom at the 4-position, exhibited potent and selective inhibition of MAO-A. Conversely, a derivative with a 5-nitro-substituted thiophene ring was found to be the most potent inhibitor of MAO-B. nih.gov These findings highlight how subtle electronic and steric modifications can fine-tune the interaction with the enzyme's active site.
Similarly, SAR studies on 1,2-benzothiazine 1,1-dioxide derivatives have been conducted to understand their antimicrobial activity. It was found that the nature of the substituent on the nitrogen atom of the thiazine ring and the substitution pattern on an attached benzoyl moiety were critical for activity against Gram-positive bacteria. nih.gov
Exploration of Mechanisms of Biological Activity at a Molecular Level (e.g., monoamine oxidase inhibition, urease inhibition, calpain I inhibition)
The 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide framework has been incorporated into molecules designed to inhibit various enzymes implicated in disease.
Monoamine Oxidase (MAO) Inhibition: Derivatives of 2,1-benzothiazine 2,2-dioxide have been extensively investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets in the treatment of neurological disorders. nih.govresearchgate.netrsc.org A study synthesizing two series of 2,1-benzothiazine-heteroaryl ethylidene derivatives found that several compounds exhibited potent inhibitory activity in the lower micromolar range. nih.gov For example, a compound featuring a 5-methyl-substituted thiophene moiety was the most potent against MAO-A with an IC50 value of 1.04 ± 0.01 μM. nih.govresearchgate.net Another derivative, with a 5-nitro-substituted thiophene, was the most effective against MAO-B, showing an IC50 value of 1.03 ± 0.17 μM. nih.govresearchgate.net Molecular docking studies supported these in vitro results, helping to elucidate the binding interactions between the potent compounds and the active sites of the MAO enzymes. nih.gov
Calpain I Inhibition: The 1,2-benzothiazine 1,1-dioxide scaffold has also been utilized to develop potent inhibitors of calpain I, a calcium-dependent cysteine protease involved in various pathological processes. researchgate.net Research has shown that peptide mimetic aldehydes incorporating the 3,4-dihydro-1,2-benzothiazine structure are effective calpain I inhibitors. researchgate.net The most potent compounds in one such series exhibited IC50 values in the low nanomolar range (5-7 nM). researchgate.net
Urease Inhibition: While specific studies focusing solely on 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide derivatives as urease inhibitors are less prominent in the readily available literature, the broader class of sulfonamides, to which this compound belongs, is known to contain effective urease inhibitors. The structural features of the benzothiazine dioxide core make it a plausible candidate for the design of new urease inhibitors, an area that warrants further investigation.
Table 2: Enzyme Inhibition Data for Selected 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide Derivatives
| Compound ID | Target Enzyme | Structure Description | IC50 (µM) |
|---|---|---|---|
| 9e nih.gov | MAO-A | 1-Methyl-4-[[1-(5-methylthiophen-2-yl)ethylidene]amino]imino]-1,2-benzothiazine-3-one 2,2-dioxide | 1.04 ± 0.01 |
| 9h nih.gov | MAO-B | 1-Methyl-4-[[1-(5-nitrothiophen-2-yl)ethylidene]amino]imino]-1,2-benzothiazine-3-one 2,2-dioxide | 1.03 ± 0.17 |
| 7b rsc.org | MAO-A | 4-[[(2-Chloro-6-fluoroquinolin-3-yl)methylidene]amino]imino]-1-methyl-1,2-benzothiazine-3-one 2,2-dioxide | 2.32 ± 0.91 |
| 7b rsc.org | MAO-B | 4-[[(2-Chloro-6-fluoroquinolin-3-yl)methylidene]amino]imino]-1-methyl-1,2-benzothiazine-3-one 2,2-dioxide | 1.43 ± 0.89 |
Role of 1H-Benzo[c]nih.govresearchgate.netthiazine 2,2-dioxide in Materials Science and Polymer Chemistry
Beyond its applications in medicinal chemistry, the unique structural and electronic properties of the 1H-Benzo[c] nih.govresearchgate.netthiazine 2,2-dioxide moiety have made it a target for research in materials science, particularly in the development of functional polymers and materials for optoelectronic devices.
Incorporation into Functional Polymers and Monomers
The benzothiazine ring system can be incorporated into polymeric structures to impart specific thermal and chemical properties. Research has demonstrated the synthesis of both monofunctional and difunctional 1,3-benzothiazine monomers. These monomers can undergo polymerization, a process that has been confirmed and studied for the first time in certain derivatives. The thermal properties of the resulting polymers highlight the potential of this scaffold in creating new materials.
Design of Optical and Electronic Materials Utilizing the 1H-Benzo[c]nih.govresearchgate.netthiazine 2,2-dioxide Moiety (e.g., host materials for OLEDs)
The benzothiazine scaffold and its isosteres, like benzothiadiazole, are valuable in the design of materials for organic light-emitting diodes (OLEDs). researchgate.netmdpi.com These motifs are often used due to their electronic properties, which can be tuned to facilitate charge transport and manage exciton (B1674681) energies within a device. researchgate.net
In one innovative approach, a related structure, benzimidazo[1,2-a] nih.govresearchgate.netbenzothiazine (BBIT), was introduced as a novel electron-accepting core for developing bipolar host materials for solution-processable thermally activated delayed fluorescence (TADF)-OLEDs. nih.gov By combining this electron-deficient BBIT core with electron-donating carbazole (B46965) units, researchers synthesized new host materials (CzBBIT and 2CzBBIT). nih.gov These materials exhibited high triplet energies (~3.0 eV) and excellent thermal stability, with decomposition temperatures up to 392°C. nih.gov The design, featuring a non-conjugated sp3-hybridized bridge, helps to maintain the high triplet energy, which is crucial for efficient TADF-OLEDs. nih.gov When used as hosts for a green TADF emitter, these materials enabled the fabrication of highly efficient solution-processed OLEDs, achieving a maximum external quantum efficiency (EQE) of up to 23.3%. nih.gov This demonstrates the significant potential of the benzothiazine framework in creating advanced electronic materials. nih.gov
Table 3: Properties of Benzothiazine-Based Host Materials for OLEDs
| Material | Key Feature | Triplet Energy (ET) | Thermal Decomposition Temp. (Td) | Max. EQE in Device |
|---|---|---|---|---|
| CzBBIT nih.gov | Bipolar host with BBIT electron-acceptor core | ~3.0 eV | 392°C | 23.3% |
| 2CzBBIT nih.gov | Bipolar host with BBIT electron-acceptor core and bicarbazole donor | ~3.0 eV | N/A | 18.7% |
Catalytic Applications and Ligand Design Incorporating 1H-Benzo[c]nih.govnih.govthiazine 2,2-dioxide Structures
The 1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide framework serves as a promising platform for the development of novel ligands and catalysts. The presence of nitrogen and sulfur heteroatoms, along with the sulfonyl group, provides multiple potential coordination sites for metal centers. Transition metal complexes are crucial in synthetic organic chemistry due to their diverse reactivity and ability to facilitate a wide range of molecular transformations mdpi.com. The efficacy of these metal catalysts is significantly influenced by the supporting ligands, which modulate their stability and reactivity mdpi.com.
Heterocyclic compounds containing sulfur and nitrogen, such as thiazine derivatives, are well-regarded for their coordination capabilities with various metals nih.gov. Research into related benzothiazine structures has shown their potential in forming stable complexes with transition metals, a key attribute for catalytic applications nih.gov. For instance, Schiff base ligands incorporating different heterocyclic systems have been shown to form stable and catalytically active complexes with metals like Cu(II), Co(II), and Ni(II) mdpi.com.
While direct catalytic applications of 1H-Benzo[c] nih.govnih.govthiazine 2,2-dioxide are an emerging area of research, the structural features are highly conducive to ligand design. Density Functional Theory (DFT) studies on benzothiazine derivatives have been used to investigate their electronic properties, such as the distribution of Highest Occupied Molecular Orbitals (HOMO) and Lowest Unoccupied Molecular Orbitals (LUMO) researchgate.net. Such computational analyses are crucial for predicting the coordination behavior and potential catalytic activity of new ligand designs based on this scaffold. The electron-withdrawing nature of the sulfonyl group can influence the electronic environment of the metal center, thereby tuning the catalytic activity of the resulting complex.
1H-Benzo[c]nih.govnih.govthiazine 2,2-dioxide in Agrochemical and Photoreactive Compound Development
The synthesis of novel derivatives from the 1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide core is being explored for applications in agrochemical and materials science, particularly in the development of photoreactive compounds.
Agrochemical Synthesis and Properties:
Derivatives of the broader thiazine family have been noted for their fungicidal and insecticidal properties nih.gov. Research into 1,2-benzothiazine 1,1-dioxide derivatives has focused on synthesizing compounds with enhanced lipophilicity, a property often correlated with greater biological membrane permeability mdpi.com. The synthesis of various hydrazone derivatives of 2,1-benzothiazine 2,2-dioxide, a closely related isomer, has been extensively documented. These syntheses typically involve a multi-step process starting from a precursor like methyl anthranilate, followed by cyclization and subsequent condensation with aldehydes or ketones to yield a diverse library of compounds nih.govresearchgate.net.
One common synthetic route involves the reaction of a 1-alkyl-1H-benzo[c] nih.govnih.govthiazin-4(3H)-one 2,2-dioxide intermediate with hydrazine monohydrate to form a hydrazono derivative. This intermediate can then be reacted with various substituted aldehydes or ketones to produce the final products nih.govrsc.org. The table below outlines the synthesis of several such derivatives.
| Derivative Name | Starting Materials | Key Reaction Step | Reference |
|---|---|---|---|
| 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide | 1-Methyl-1H-benzo[c] nih.govnih.govthiazin-4(3H)-one 2,2-dioxide, Hydrazine monohydrate | Reflux in absolute ethanol | nih.gov |
| 1-Methyl-4-((1-(thiophen-2-yl)ethylidene)hydrazono)-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide | 4-Hydrazono-1-methyl-3,4-dihydro-1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide, Acetylthiophenes | Condensation reaction in methanol (B129727) with o-phosphoric acid | nih.gov |
| N-Benzylidene-N'-(1-ethyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c] nih.govnih.govthiazin-4-ylidene)-hydrazines | Cyclized 2,1-benzothiazine 2,2-dioxide, Hydrazine, Aromatic aldehydes | Hydrazinolysis followed by condensation | researchgate.net |
Photoreactive Compound Development:
The benzothiazine dioxide scaffold is also of interest in the development of photoreactive materials. Related oxidized sulfur-containing heterocycles, such as phenothiazine (B1677639) 5,5-dioxide, exhibit valuable photophysical properties, including high phosphorescence quantum yields and photostability, making them suitable for applications like Organic Light-Emitting Diodes (OLEDs) and bioimaging rsc.org. Similarly, certain benzothiadiazine derivatives have been synthesized for use in OLEDs mdpi.com.
The electronic properties of the 1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide core, particularly the charge transfer characteristics investigated through DFT studies, suggest its potential as a chromophore in larger molecular systems designed for optoelectronic applications researchgate.net. The rigid structure combined with the electron-accepting sulfonyl group can be paired with electron-donating moieties to create bipolar host materials or emitters for TADF-OLEDs, a strategy successfully employed with benzimidazo nih.govsdiarticle4.comthiazine cores nih.gov. Further research into the synthesis of derivatives and characterization of their photophysical properties, such as absorption and emission spectra, is a key step in realizing this potential.
Applications in Advanced Analytical Methodology Development
The 1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide structure and its derivatives are utilized in the development of advanced analytical methodologies, primarily as derivatizing agents and as well-characterized analytical standards.
Derivatizing Agents:
Many biologically and environmentally significant molecules, such as biogenic amines, lack a chromophore, making them difficult to detect using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection scienceopen.com. Chemical derivatization is employed to attach a UV-absorbing or fluorescent tag to these analytes pre- or post-chromatographic separation sdiarticle4.com. Sulfonyl chlorides are a well-established class of derivatizing reagents that react with primary and secondary amines under alkaline conditions to form stable, highly detectable sulfonamides sdiarticle4.com.
While specific reagents based on the 1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide backbone are not yet commercially widespread, the underlying chemistry is directly applicable. For example, 2-naphthalenesulfonyl chloride is used for the pre-column derivatization of secondary amines, enabling their detection at 254 nm nih.gov. The synthesis of a corresponding sulfonyl chloride from the 1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide core would yield a novel derivatizing agent with unique chromatographic properties.
Analytical Standards:
The development and validation of new analytical methods require pure, well-characterized reference standards. The synthesis of various 1H-benzo[c] nih.govnih.govthiazine 2,2-dioxide derivatives is often reported with detailed structural elucidation using a suite of analytical techniques. These characterization methods confirm the identity and purity of the synthesized compounds, making them suitable for use as standards.
| Analytical Technique | Purpose in Characterization | Reference |
|---|---|---|
| FTIR Spectroscopy | Confirmation of functional groups (e.g., S=O stretches in the sulfonyl group, C=N in hydrazones). | nih.gov |
| 1H and 13C NMR | Detailed structural elucidation of the molecular framework and confirmation of substituent placement. | nih.govresearchgate.net |
| Elemental Analysis | Confirmation of the empirical formula and purity of the synthesized compound. | nih.govresearchgate.net |
| Single Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure and conformation. | researchgate.net |
The availability of these robustly characterized derivatives allows researchers to develop and validate new quantitative and qualitative analytical methods, such as novel HPLC or mass spectrometry protocols, for classes of compounds containing the benzothiazine dioxide motif.
Future Directions and Challenges in 1h Benzo C 1 2 Thiazine 2,2 Dioxide Research
Development of Novel and Efficient Synthetic Routes (e.g., atom-economical, sustainable methods)
The development of synthetic routes to 1H-Benzo[c] ctfassets.netsyrris.comthiazine (B8601807) 2,2-dioxide that are both efficient and environmentally benign is a primary focus of ongoing research. The principles of green chemistry, such as atom economy and waste minimization, are increasingly guiding the design of new synthetic strategies. ispe.org
Atom-Economical Approaches: The concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a key driver in the development of new synthetic methods. msd-life-science-foundation.or.jp Researchers are exploring catalytic reactions that proceed with high atom economy, minimizing the formation of byproducts. ctfassets.net The ideal synthetic reaction is an addition reaction where all the atoms of the reactants are incorporated into the product. msd-life-science-foundation.or.jp
Sustainable Methods: Sustainability in chemical synthesis involves the use of renewable resources, safer solvents, and energy-efficient processes. ispe.orgresearchgate.net For the synthesis of benzosultams, this includes the development of catalytic systems that can operate under mild conditions and the use of greener solvents. nih.gov Recent advancements have focused on transition metal-catalyzed reactions, such as C-H activation, and visible light-induced photocatalysis to construct the benzosultam scaffold. nih.govnih.gov These methods offer alternatives to traditional multi-step syntheses which often involve harsh reagents and generate significant waste. ctfassets.net The use of flow chemistry is also being explored as a means to improve reaction efficiency, safety, and scalability, thereby contributing to more sustainable manufacturing processes. syrris.com
| Synthetic Strategy | Key Features | Sustainability Aspect |
| Transition Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds, reducing the need for pre-functionalized starting materials. nih.gov | High atom economy, fewer synthetic steps. ctfassets.net |
| Visible Light Photocatalysis | Utilizes light as a renewable energy source to drive chemical reactions. nih.gov | Energy-efficient, mild reaction conditions. ctfassets.net |
| Biocatalysis | Employs enzymes as catalysts, offering high selectivity and mild reaction conditions. ispe.org | Use of renewable catalysts, biodegradable processes. |
| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream, allowing for precise control over reaction parameters. syrris.comispe.org | Improved safety, efficiency, and scalability; reduced waste. syrris.com |
Exploration of Undiscovered Reactivity Patterns and Transformation Mechanisms
While the fundamental reactivity of 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide is understood to some extent, there remains significant potential for the discovery of novel reactivity patterns and a deeper understanding of the mechanisms governing its transformations.
Researchers are investigating the behavior of the benzosultam core in various reaction types, including cycloadditions, nucleophilic additions, and ring-opening reactions, to uncover new synthetic possibilities. ctfassets.netresearchgate.net The unique electronic and steric properties of the 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide scaffold can lead to unexpected and potentially useful chemical transformations. For instance, the reactions of substituted benzo[e] ctfassets.netsyrris.comthiazine derivatives with nucleophiles have been shown to be versatile for further functionalization. deliuslab.com
Mechanistic studies are crucial for understanding and optimizing these reactions. A combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational modeling, can provide detailed insights into reaction pathways, intermediates, and transition states. nih.govresearchgate.net A thorough understanding of the reaction mechanisms will enable chemists to design more selective and efficient synthetic methods for the preparation of complex molecules derived from the 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide core. researchgate.net
Advanced Computational Modeling for Structure-Function Prediction and Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the properties and reactivity of molecules like 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide. researchgate.netmdpi.com DFT calculations allow for the prediction of a wide range of molecular properties, including electronic structure, geometry, and spectroscopic characteristics, which can be correlated with experimental data to validate the computational models. mdpi.com
Structure-Function Prediction: By employing computational models, researchers can predict how modifications to the structure of 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide will affect its chemical and physical properties. This predictive capability is particularly valuable in the design of new molecules with specific functions, such as novel catalysts or materials with desired electronic properties. nih.gov
Mechanistic Understanding: DFT calculations can provide a detailed picture of reaction mechanisms at the atomic level. researchgate.netacs.org By mapping out the potential energy surface of a reaction, researchers can identify the lowest energy pathways, characterize transition states, and understand the factors that control the selectivity of a reaction. researchgate.net This deep mechanistic understanding is crucial for the rational design of new and improved synthetic methods. nih.gov The accuracy of DFT calculations is dependent on the choice of the functional and the basis set, which determine the computational cost and the reliability of the results. youtube.com
Innovative Applications Beyond Traditional Domains (Focusing on novel chemical and material science uses)
While 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide and its derivatives have been primarily explored for their biological activity and as chiral auxiliaries in organic synthesis, there is growing interest in their potential applications in materials science. ctfassets.netnih.gov
Polymer Chemistry: The unique structural and electronic properties of the benzosultam scaffold make it an attractive building block for the synthesis of novel polymers. mdpi.com The incorporation of the 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide moiety into polymer backbones could lead to materials with interesting thermal, mechanical, and electronic properties. For example, the rigid, heterocyclic structure could enhance the thermal stability of polymers.
Functional Organic Materials: The field of functional organic materials is rapidly expanding, with applications in electronics, optics, and sensing. deliuslab.com The electron-withdrawing nature of the sulfonyl group in 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide can be exploited to create electron-deficient π-conjugated systems. Such materials could find use in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. The ability to tune the electronic properties of the benzosultam core through chemical modification makes it a versatile platform for the design of new functional materials.
| Potential Application Area | Key Properties of 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide |
| Polymer Science | Rigid heterocyclic structure, potential for thermal stability. mdpi.com |
| Organic Electronics | Electron-deficient nature due to the sulfonyl group, tunable electronic properties. deliuslab.com |
| Catalysis | Chiral scaffold for the development of new asymmetric catalysts. ctfassets.net |
Challenges in Scaling Up Synthesis and Sustainable Chemistry Practices for these Systems
The transition from laboratory-scale synthesis to large-scale industrial production presents a number of challenges for any chemical compound, and 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide is no exception. ctfassets.net
Challenges in Scaling Up: Issues that may be manageable in a research lab, such as the use of expensive reagents, multi-step reaction sequences, and difficult purifications, can become significant obstacles at an industrial scale. nih.gov The development of robust and scalable synthetic routes that are also economically viable is a major challenge. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy for overcoming these challenges. mdpi.com
Sustainable Chemistry Practices: The pharmaceutical and chemical industries are increasingly focused on adopting sustainable manufacturing practices. syrris.comresearchgate.net This involves the use of green chemistry metrics to assess the environmental impact of chemical processes. researchgate.netmdpi.com Metrics such as the E-factor (mass of waste per mass of product) and Process Mass Intensity (PMI) are used to quantify the amount of waste generated in a synthesis. syrris.commdpi.com The goal is to design synthetic routes with low E-factors and PMIs, which signifies a more sustainable process. ctfassets.net Achieving this for the synthesis of 1H-Benzo[c] ctfassets.netsyrris.comthiazine 2,2-dioxide will require the continued development of highly efficient and waste-minimizing synthetic methods. ispe.org
Q & A
Q. Basic
- NMR Spectroscopy : ¹H and ¹³C NMR provide substituent-specific chemical shifts. For example, the quinolin-2-yl derivative (2j) shows distinct δ 9.02 (d, J = 4.4 Hz) for the quinoline proton .
- HRMS : Confirms molecular weights (e.g., [M+Na]⁺ for 6-chloro-3-(pyridin-4-yl)- derivative: calculated 314.9971, observed 314.9977) .
Advanced Tip : Cross-validate tautomeric forms using 2D NMR if unexpected peaks arise .
What in vitro assays evaluate the monoamine oxidase (MAO) inhibitory activity of these compounds?
Q. Basic
- IC₅₀ Determination : Use fluorometric or spectrophotometric assays with kynuramine as a substrate. For example:
How can researchers optimize MAO-B selectivity in derivative design?
Q. Advanced
- Substituent Effects : Bromine at the thiophene ring (e.g., 9h ) enhances MAO-B binding via π-alkyl interactions with Ile199 and Cys172 .
- Docking Studies : Use software like AutoDock to predict interactions (e.g., hydrogen bonds with Tyr60/Ser59 in MAO B) .
Data-Driven Strategy : Compare IC₅₀ ratios (MAO A/B) across halogen-substituted analogues to identify selectivity trends .
How to resolve spectral data contradictions during characterization?
Q. Advanced
- Tautomerism : For hydrazono derivatives, confirm E/Z isomerism via NOESY or variable-temperature NMR .
- Impurity Analysis : Use preparative HPLC to isolate minor byproducts (e.g., thiazine rearrangement products) .
Case Study : The δ 2.43 (s, 3H) signal in compound 9k confirms methyl group placement, avoiding misassignment .
What computational methods validate enzyme-inhibitor interactions?
Q. Advanced
- Molecular Docking : Simulate binding poses to identify key residues (e.g., Tyr444 π-π stacking in MAO A with 9e ) .
- MD Simulations : Assess stability of hydrogen bonds (e.g., between thiazine-dioxide oxygens and Ala68/Tyr69) over 100-ns trajectories .
Best Practice : Cross-correlate docking scores with experimental IC₅₀ values to refine predictive models .
How does pH impact the stability of 1H-Benzo[c][1,2]thiazine derivatives?
Q. Advanced
- Rearrangement Risk : At pH ≥ 7.4, succinimidyl thioethers undergo thiazine rearrangement, detectable via UHPLC-MS/MS .
- Mitigation Strategy : Store derivatives in acidic buffers (pH 4–6) and monitor stability using TLC or LC-MS .
How to address yield discrepancies in scale-up synthesis?
Q. Advanced
- Case Example : 3-(Pyrazin-2-yl)-1H-benzo[c][1,2]thiazine 2,2-dioxide shows consistent yields (73–75%) across 0.2–1 mmol scales due to efficient recrystallization .
- Process Refinement : Use Schlenk techniques for moisture-sensitive steps and optimize solvent ratios (e.g., THF/hexane for azide coupling) .
What structural features enhance MAO inhibition potency?
Q. Advanced
- Hydrogen Bond Donors : Thiazine-dioxide oxygens form critical H-bonds with MAO A (Tyr69) and MAO B (Tyr60) .
- Halogen Effects : Chloro/bromo groups improve binding via halogen-π interactions (e.g., Phe208 in MAO A) .
Design Rule : Prioritize derivatives with planar aromatic systems (e.g., quinolin-2-yl) for π-stacking with catalytic residues .
How to analyze conflicting bioactivity data across analogues?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
